molecular formula C25H25FN4O2 B2618660 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326806-89-6

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Katalognummer B2618660
CAS-Nummer: 1326806-89-6
Molekulargewicht: 432.499
InChI-Schlüssel: PYFLSZNZIRHCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide” is a chemical substance with a molecular weight of 301.28 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name for this compound is 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It’s soluble in DMSO to a maximum concentration of 20.0 mg/mL .

Wissenschaftliche Forschungsanwendungen

Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux Pumps

This compound could be used to overcome multi-drug resistance in cancer via the inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . This is particularly important in cancer treatment, where drug resistance is a common issue.

Enhancement of Bioavailability

The compound could be used as a bioavailability enhancer. It has been shown to increase the intracellular accumulation of Rh123 in LS-180 cells , which suggests that it could potentially enhance the bioavailability of other drugs.

Inhibition of Staphylococcus aureus Nor A Efflux Pump

The compound has shown significant inhibition of the Staphylococcus aureus Nor A efflux pump . This could potentially make it useful in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus.

Potential c-Met Kinase Inhibitor

The compound could potentially be used as a c-Met kinase inhibitor . c-Met kinase is often overexpressed in cancer cells, and its inhibition could potentially be a viable strategy for cancer treatment.

Antiproliferative Activity Against Prostate Cancer Cell Lines

The compound has shown antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . This suggests that it could potentially be used in the treatment of prostate cancer.

Inhibition of Androgen Receptor Target Gene Prostate-Specific Antigen (PSA)

The compound has shown inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . This could potentially make it useful in the treatment of prostate cancer, where PSA is often overexpressed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBTPFTBAMNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.